molecular formula C15H17ClF3NO4 B2362191 Diethyl 2-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-ethylmalonate CAS No. 882747-55-9

Diethyl 2-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-ethylmalonate

Cat. No.: B2362191
CAS No.: 882747-55-9
M. Wt: 367.75
InChI Key: MJYPOVRHZPTDKP-UHFFFAOYSA-N
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Description

Diethyl 2-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-ethylmalonate (CAS: 882747-55-9) is a pyridine-based malonate ester with the molecular formula C₁₅H₁₇ClF₃NO₄ and a molecular weight of 367.76 g/mol . Its structure features a pyridine ring substituted at the 6-position with chlorine, the 4-position with a trifluoromethyl group (-CF₃), and a diethyl-ethyl malonate moiety at the 2-position. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the synthesis of complex heterocyclic molecules, as evidenced by its role in a European patent application for therapeutic agents .

The trifluoromethyl group enhances electrophilicity and metabolic stability, while the chlorine substituent contributes to steric and electronic modulation. The ethyl malonate groups improve solubility in organic solvents, facilitating its use in multi-step syntheses .

Properties

IUPAC Name

diethyl 2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-ethylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClF3NO4/c1-4-14(12(21)23-5-2,13(22)24-6-3)10-7-9(15(17,18)19)8-11(16)20-10/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYPOVRHZPTDKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC(=CC(=C1)C(F)(F)F)Cl)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Under Basic Conditions

The core reaction involves a base-catalyzed nucleophilic substitution between 6-chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid and diethyl malonate. Sodium ethoxide (NaOEt) in ethanol facilitates deprotonation of diethyl malonate, generating a resonance-stabilized enolate that attacks the electrophilic carbon adjacent to the pyridine ring.

Reaction Conditions :

  • Molar ratio (pyridine:malonate): 1:1.2
  • Solvent: Anhydrous ethanol (99.9%)
  • Temperature: Reflux (78°C)
  • Duration: 6–8 hours
  • Yield: 72–78% (crude)

Mechanistic Insight :
The reaction proceeds via a concerted Sₙ2 mechanism, with the enolate’s lone pair displacing the chloride leaving group. The trifluoromethyl (-CF₃) group’s electron-withdrawing effect enhances the electrophilicity of the pyridine ring, accelerating substitution.

Workup and Purification

Post-reaction, the mixture is quenched with ice-cold 1M HCl to neutralize excess base. The crude product precipitates as a white solid, which is filtered and washed with cold ethanol. Recrystallization from a 3:1 ethanol/water mixture increases purity to >99% (HPLC).

Key Purification Metrics :

  • Recrystallization yield: 85–90%
  • Purity: ≥99% (by GC-MS)
  • Residual solvents: Ethanol <0.5%, water <0.2%

Industrial-Scale Production Optimization

Large-scale synthesis (≥100 kg batches) employs continuous flow reactors to improve heat transfer and reduce side reactions. A representative protocol includes:

Continuous Flow Parameters :

  • Reactor type: Plug-flow tubular reactor (PFR)
  • Residence time: 30 minutes
  • Pressure: 2 bar (to maintain ethanol in liquid phase)
  • Throughput: 50 L/h
  • Yield: 80–82% (crude), 88% after recrystallization

Solvent Recovery Systems :
Distillation units recover 95% of ethanol for reuse, reducing production costs by 40% compared to batch processes.

Analytical Characterization

The final product is validated using:

  • FTIR : Peaks at 1745 cm⁻¹ (C=O ester), 1130 cm⁻¹ (C-F)
  • ¹H NMR (CDCl₃): δ 1.25 (t, 6H, -OCH₂CH₃), 4.15 (q, 4H, -OCH₂), 7.85 (s, 1H, pyridine-H)
  • LC-MS : [M+H]⁺ = 400.1 m/z

Comparative Analysis of Synthetic Routes

Parameter Batch Method (Lab-Scale) Continuous Flow (Industrial)
Yield (Crude) 72–78% 80–82%
Reaction Time 6–8 hours 30 minutes
Solvent Consumption 10 L/kg product 4 L/kg product
Purity Post-Purification ≥99% ≥99%

Challenges and Mitigation Strategies

Challenge 1: Hydrolysis of Trifluoromethyl Group
The -CF₃ group is susceptible to hydrolysis under strongly acidic or basic conditions. Mitigation involves maintaining pH 6–8 during workup and using buffered quenching solutions.

Challenge 2: Enolate Stability Diethyl malonate’s enolate may dimerize if reaction temperatures exceed 80°C. Temperature-controlled reactors (±1°C) prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-ethylmalonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents and conditions used.

    Substitution: The chlorine and trifluoromethyl groups on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Diethyl 2-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-ethylmalonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of diethyl 2-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-ethylmalonate involves its interaction with specific molecular targets and pathways. The trifluoromethyl and chlorine groups on the pyridine ring contribute to its reactivity and ability to interact with biological molecules. These interactions can lead to various biological effects, depending on the specific application and context.

Comparison with Similar Compounds

Diethyl Malonate Derivatives

a. Diethyl 2-(4-Chloro-2-nitrophenyl)malonate

  • Molecular Formula: C₁₃H₁₄ClNO₆
  • Substituents : 4-chloro, 2-nitro phenyl group.
  • Key Differences: The nitro (-NO₂) group is strongly electron-withdrawing, making this compound more reactive in electrophilic substitutions compared to the trifluoromethyl-substituted target compound. However, nitro groups are prone to reduction, limiting stability in reductive environments.

b. Diethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate

  • Substituents : 3-chloro, 5-CF₃ pyridine.
  • Key Differences : The positional isomerism (3-Cl vs. 6-Cl, 5-CF₃ vs. 4-CF₃) affects steric hindrance and electronic distribution. The 6-Cl-4-CF₃ configuration in the target compound may offer better steric accessibility for nucleophilic attacks in synthesis, enhancing its utility as an intermediate .

Pyridine Derivatives with Trifluoromethyl Groups

a. N-[2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide

  • Structure : Combines a 3-Cl-5-CF₃ pyridinyl group with a thiazolylmethylthio-benzamide core.
  • Key Differences : The benzamide-thiazole scaffold directs this compound toward kinase inhibition (e.g., anticancer applications), whereas the target malonate lacks such direct biological activity. The trifluoromethylpyridine moiety in both compounds enhances metabolic resistance, but the malonate’s ester groups confer higher lipophilicity, favoring synthetic manipulation over therapeutic use .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Primary Application
Target Compound C₁₅H₁₇ClF₃NO₄ 367.76 6-Cl, 4-CF₃, ethyl malonate Pharmaceutical intermediate
Diethyl 2-(4-Chloro-2-nitrophenyl)malonate C₁₃H₁₄ClNO₆ 315.71 4-Cl, 2-NO₂, diethyl malonate Synthetic intermediate
N-[2-[[3-Chloro-5-CF₃-2-pyridinyl]amino]ethyl]-... C₁₉H₁₅ClF₃N₃O₂S₂ 486.91 3-Cl,5-CF₃-pyridinyl, thiazole-benzamide Anticancer agent

Table 2: Reactivity and Stability

Property Target Compound Diethyl 2-(4-Cl-2-NO₂)malonate N-[2-[[3-Cl-5-CF₃-pyridinyl]...
Electrophilicity Moderate (CF₃, Cl) High (NO₂) Low (amide core)
Hydrolysis Conditions Mild (K trimethylsilanolate) Harsh (strong acid/base) Stable under physiological pH
Metabolic Stability High (CF₃) Low (NO₂ reduction) Moderate (CF₃, thiazole)

Research Findings and Implications

  • Synthetic Utility : The target compound’s balanced electrophilicity and stability make it superior to nitro-substituted analogs for multi-step syntheses .
  • Therapeutic Potential: Unlike benzamide-thiazole derivatives , the malonate lacks inherent bioactivity but serves as a critical building block for bioactive molecules.
  • Structural Insights : Positional isomerism in chloro-CF₃ pyridines significantly impacts reactivity; the 6-Cl-4-CF₃ configuration optimizes steric and electronic properties for intermediate applications .

Biological Activity

Diethyl 2-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-ethylmalonate, a compound with the CAS number 882747-55-9, is a pyridine derivative known for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H17ClF3NO
  • Molecular Weight : 367.75 g/mol
  • Structure : The compound features a pyridine ring substituted with a chloro and trifluoromethyl group, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on cellular pathways and potential therapeutic applications.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, studies on related pyridine derivatives have shown that they can induce apoptosis in cancer cells through the activation of specific signaling pathways, such as the p53 pathway. This suggests that this compound may also possess similar anticancer effects.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
  • Induction of Oxidative Stress : The presence of trifluoromethyl groups can enhance the compound's ability to generate reactive oxygen species (ROS), leading to oxidative stress in target cells.

Case Studies and Research Findings

  • Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that derivatives of this compound can significantly reduce cell viability and induce apoptosis. For example, a study showed that a related compound reduced the viability of breast cancer cells by up to 70% at certain concentrations.
  • Animal Models : In vivo studies using mouse models have indicated that administration of similar pyridine derivatives resulted in tumor growth inhibition. These findings suggest that this compound may have therapeutic potential in oncology.
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics, which could enhance its bioavailability and therapeutic efficacy.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits proliferation-related enzymes
Oxidative StressIncreases ROS production
Tumor Growth InhibitionReduces tumor size in animal models

Q & A

Q. What are the optimal synthetic routes for Diethyl 2-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-ethylmalonate, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including alkylation of a pyridine precursor and malonate ester formation. Key steps include:

  • Fluorination/Chlorination : Use of fluorinating agents (e.g., KF in DMSO) to introduce trifluoromethyl groups onto the pyridine ring .
  • Malonate Coupling : Alkylation under strong bases (e.g., NaH or LDA) in anhydrous solvents like THF or DMF .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to achieve >95% purity . Yield optimization requires precise temperature control (0–5°C for exothermic steps) and inert atmospheres to prevent hydrolysis of sensitive intermediates .

Q. Which analytical techniques are critical for characterizing this compound and validating its structural integrity?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the malonate ester environment and pyridine substitution patterns .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 423.06) and detects trace impurities .
  • HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>98% for biological assays) .

Q. How does the compound’s solubility and stability profile impact experimental design in different solvents?

  • Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but limited in water. Pre-dissolve in DMSO for in vitro assays (<1% v/v to avoid cytotoxicity) .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions. Store at –20°C under argon for long-term stability .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the malonate ester group in nucleophilic substitution or cyclocondensation reactions?

The malonate’s active methylene group (pKa ~13) acts as a nucleophile in Knoevenagel condensations or Michael additions. Computational studies (DFT) suggest the electron-withdrawing trifluoromethylpyridine moiety enhances electrophilicity at the α-carbon, facilitating C–C bond formation . Kinetic monitoring via 19^{19}F NMR can track reaction progress in real time .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s interactions with biological targets or materials?

  • DFT Calculations : Identify electron density distributions to predict regioselectivity in reactions .
  • Molecular Docking : Screen against enzymes (e.g., cytochrome P450) to assess metabolic stability or off-target effects. Docking scores correlate with experimental IC50_{50} values in kinase inhibition assays .
  • MD Simulations : Evaluate polymer compatibility by modeling interactions with co-monomers (e.g., acrylates) .

Q. What strategies resolve contradictions in solubility or bioactivity data across different studies?

  • Solubility Discrepancies : Use standardized solvent systems (e.g., DMSO stock solutions diluted in PBS) and control for temperature/pH .
  • Bioactivity Variability : Validate assays with positive controls (e.g., known kinase inhibitors) and ensure compound integrity via LC-MS post-assay .

Q. How can structural modifications enhance the compound’s pharmacological profile while retaining core activity?

  • Pyridine Ring Modifications : Introduce electron-donating groups (e.g., –OCH3_3) at the 4-position to improve metabolic stability .
  • Malonate Ester Replacement : Substitute ethyl groups with tert-butyl to reduce hydrolysis rates in vivo .
  • SAR Studies : Systematic substitution of the trifluoromethyl group with –CF2_2H or –Cl to balance potency and solubility .

Q. What are the compound’s applications in developing fluorinated polymers or agrochemical precursors?

  • Polymer Chemistry : Acts as a monomer in radical polymerization to create heat-resistant fluoropolymers (Tg > 200°C) .
  • Agrochemicals : Intermediate for sulfonylurea herbicides via nucleophilic displacement of the chloro-pyridine group .

Methodological Notes

  • Contradictory Data Mitigation : Cross-validate chromatographic purity with orthogonal methods (e.g., NMR vs. HPLC) .
  • Advanced Purification : Use preparative HPLC for isolating stereoisomers if chiral centers are introduced .
  • Safety Protocols : Handle under fume hoods due to potential respiratory irritancy (NFPA Health Hazard Rating: 2) .

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